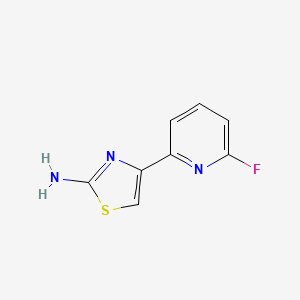

4-(6-Fluoro-2-pyridyl)thiazol-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6FN3S |

|---|---|

Molekulargewicht |

195.22 g/mol |

IUPAC-Name |

4-(6-fluoropyridin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H6FN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |

InChI-Schlüssel |

BFAWGHAEPWVHLU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1)F)C2=CSC(=N2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-(6-Fluoro-2-pyridyl)thiazol-2-amine chemical structure and properties

An In-depth Technical Guide to 4-(6-Fluoro-2-pyridyl)thiazol-2-amine: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive analysis of the novel heterocyclic compound, this compound. While direct experimental data for this specific molecule is not extensively available in current literature, this paper leverages established principles of medicinal chemistry and data from close structural analogs to project its chemical properties, outline a robust synthetic pathway, and discuss its potential pharmacological significance. The 2-aminothiazole moiety is a privileged scaffold in drug discovery, known for a wide array of biological activities.[1][2][3] The incorporation of a fluorinated pyridine ring is a strategic modification intended to enhance metabolic stability and target engagement. This document is intended for researchers, chemists, and drug development professionals interested in the exploration of new-generation heterocyclic compounds.

Introduction and Rationale

The 2-aminothiazole (2-AMT) core is a cornerstone in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates. Its versatile biological profile includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] Strategic functionalization of the 2-AMT scaffold allows for the fine-tuning of its pharmacological properties. The subject of this guide, this compound, represents a logical and compelling next-generation design.

The rationale for this specific structure is twofold:

-

The Pyridyl Moiety: Replacing the commonly seen phenyl group with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity and aqueous solubility. Pyridine rings are key components of many kinase inhibitors.[5]

-

Fluorine Substitution: The placement of a fluorine atom on the pyridine ring is a well-established strategy in drug design. Fluorination can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of the pyridine nitrogen, thereby altering pharmacokinetic properties.

This guide will first delineate the predicted molecular and physicochemical properties of the title compound. Subsequently, a detailed, experimentally grounded synthetic protocol is proposed, followed by a discussion of its potential applications in drug discovery based on the known activities of related structures.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identification

The structure consists of a central 2-aminothiazole ring substituted at the 4-position with a 6-fluoro-2-pyridyl group.

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

The following properties are predicted based on computational models and comparison with structural analogs like 4-(pyridin-2-yl)-1,3-thiazol-2-amine[6] and 4-(fluorophenyl)-1,3-thiazol-2-amine.[7][8]

| Property | Predicted Value / Description | Rationale / Analog Comparison |

| Molecular Formula | C₈H₆FN₃S | Derived from chemical structure. |

| Molecular Weight | 195.22 g/mol | Calculated from the molecular formula. Analog: 4-(pyridin-2-yl)thiazol-2-amine is 177.23 g/mol .[6] |

| Appearance | White to off-white or pale yellow solid | Typical for 2-aminothiazole derivatives.[7] |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and methanol. | The pyridine nitrogen may slightly improve aqueous solubility over phenyl analogs.[8] |

| Melting Point | >150 °C (Predicted) | The melting point of the non-fluorinated pyridyl analog is not readily available, but related aminothiazoles often have melting points in this range or higher.[9][10] |

| pKa (Pyridine N) | ~3-4 | The electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the pyridine nitrogen compared to the non-fluorinated analog. |

| pKa (Amino Group) | ~5-6 | Typical for a 2-aminothiazole moiety. |

Proposed Synthesis Pathway: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most direct and widely employed method for constructing the 2-aminothiazole ring system.[2] It involves the condensation reaction between an α-haloketone and a thiourea derivative. The proposed pathway leverages this classical reaction.

Caption: Proposed two-step synthesis of the target compound via Hantzsch reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the intermediate (Step 1) is a prerequisite for the final step, and characterization at each stage confirms reaction progress and purity.

Step 1: Synthesis of 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone (Intermediate)

-

Rationale: This step creates the essential α-haloketone electrophile required for the Hantzsch reaction. Bromination at the alpha-carbon of the acetyl group is a standard transformation.

-

Materials:

-

2-Acetyl-6-fluoropyridine

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-acetyl-6-fluoropyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with diethyl ether (3x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-bromo-1-(6-fluoro-2-pyridyl)ethanone can be purified by column chromatography on silica gel.

-

Validation: The structure should be confirmed by ¹H NMR (disappearance of the acetyl methyl singlet and appearance of a new bromomethyl singlet) and Mass Spectrometry (MS) to confirm the correct molecular weight.

Step 2: Synthesis of this compound (Final Product)

-

Rationale: This is the key ring-forming step where the nucleophilic sulfur of thiourea attacks the carbonyl carbon, and the amino group attacks the bromomethyl carbon, followed by dehydration to form the aromatic thiazole ring. This is a classic procedure for synthesizing 2-aminothiazoles.[3][11]

-

Materials:

-

2-Bromo-1-(6-fluoro-2-pyridyl)ethanone (from Step 1)

-

Thiourea

-

Ethanol (95%)

-

Ammonium hydroxide solution

-

-

Procedure:

-

To a solution of 2-bromo-1-(6-fluoro-2-pyridyl)ethanone (1.0 eq) in 95% ethanol, add thiourea (1.1 eq).

-

Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

-

Carefully neutralize the mixture by adding ammonium hydroxide solution dropwise until the pH is approximately 8-9.

-

The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash with cold water.

-

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Validation: The final structure must be rigorously confirmed by:

-

¹H and ¹³C NMR spectroscopy to verify the chemical structure and connectivity.

-

High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular formula.

-

Melting point analysis to assess purity.

-

Potential Biological and Pharmacological Significance

The designed structure of this compound is not arbitrary; it is rooted in established structure-activity relationships (SAR) that suggest a high potential for biological activity.

-

Anticancer Activity: The 2-aminothiazole scaffold is present in several potent kinase inhibitors. For example, Dasatinib, a leukemia drug, features this core. The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series has shown high potency and selectivity as CDK4/6 inhibitors for cancer treatment.[5] The title compound could be investigated as an inhibitor of various protein kinases implicated in cell proliferation and survival.

-

Antimicrobial and Antifungal Activity: Numerous 2-aminothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[3][12] The mechanism often involves the inhibition of essential microbial enzymes. This compound could be screened against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Anti-inflammatory Properties: Certain substituted thiazoles have been shown to possess anti-inflammatory effects.[12][13] This activity is often linked to the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).

-

Antitubercular Potential: The 2-aminothiazole core has been identified in compounds with activity against Mycobacterium tuberculosis.[1][11] Given the urgent need for new tuberculosis drugs, this is a promising area for investigation.

Conclusion

This compound is a novel and synthetically accessible compound with significant potential in the field of drug discovery. By combining the privileged 2-aminothiazole scaffold with a strategically fluorinated pyridine ring, this molecule is engineered for enhanced pharmacological properties. The predictive analysis of its physicochemical characteristics and the detailed, robust synthetic route provided herein offer a solid foundation for its practical synthesis and investigation. Further research is warranted to explore its efficacy across various biological assays, particularly in the domains of oncology and infectious diseases, to validate its potential as a next-generation therapeutic lead.

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

Sigma-Aldrich. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine.

-

PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.

-

PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine.

-

Sigma-Aldrich. 4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine.

-

PMC. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.

-

PubChem. 2-Amino-6-fluorobenzothiazole.

-

PubChem. 4,6-Difluoro-1,3-benzothiazol-2-amine.

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

-

MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.

-

Chemsrc. 2-Aminothiazole.

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

NIST WebBook. 2-Amino-4-(4-nitrophenyl)thiazole.

-

BLDpharm. 4-Fluoro-2-methylbenzo[d]thiazole-6-carboxylic acid.

-

KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.

-

Sigma-Aldrich. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine.

-

Hilaris Publisher. Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents.

-

Sigma-Aldrich. 4-Amino-2-fluoropyridine 96%.

-

ACS Publications. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]

- 10. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. derpharmachemica.com [derpharmachemica.com]

Introduction: The 2-Aminothiazole Scaffold as a Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to 2-Amino-4-(pyridin-2-yl)thiazoles: Synthesis, Kinase Inhibition, and Drug Discovery Potential

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] This heterocyclic motif is present in numerous approved drugs and clinical candidates, demonstrating its versatility and favorable drug-like properties. Its prevalence is particularly notable in the field of oncology, where it serves as a core structural element in many kinase inhibitors.[3][4] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The 2-aminothiazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[1][2]

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-amino-4-(6-fluoropyridin-2-yl)thiazole are summarized below. These properties are calculated based on its chemical structure and provide a preliminary assessment of its drug-likeness.

| Property | Value |

| Molecular Formula | C₈H₆FN₃S |

| Molecular Weight | 195.22 g/mol |

| Structure | |

| Calculated LogP | 1.8 |

| Hydrogen Bond Donors | 1 (amino group) |

| Hydrogen Bond Acceptors | 3 (thiazole nitrogen, pyridine nitrogen, fluorine) |

| Rotatable Bonds | 1 |

Synthesis and Characterization: A General Approach

The synthesis of 2-amino-4-(pyridin-2-yl)thiazoles is most commonly achieved through the Hantzsch thiazole synthesis.[6] This robust and versatile method involves the condensation of an α-haloketone with a thiourea. The following section outlines a general, step-by-step protocol for the synthesis of 2-amino-4-(6-fluoropyridin-2-yl)thiazole, followed by a discussion of standard characterization techniques.

Experimental Protocol: Hantzsch Thiazole Synthesis

Step 1: Synthesis of the α-haloketone intermediate (2-bromo-1-(6-fluoropyridin-2-yl)ethan-1-one)

-

To a solution of 2-acetyl-6-fluoropyridine (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.1 equivalents).

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-haloketone. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the 2-aminothiazole ring

-

The crude 2-bromo-1-(6-fluoropyridin-2-yl)ethan-1-one (1 equivalent) is dissolved in a polar solvent such as ethanol or isopropanol.

-

Thiourea (1.1 equivalents) is added to the solution, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC. The formation of the product is typically observed within a few hours.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and neutralized with a base, such as sodium bicarbonate, to precipitate the free base of the 2-aminothiazole product.

-

The precipitate is collected by filtration, washed with water, and dried to afford the crude 2-amino-4-(6-fluoropyridin-2-yl)thiazole.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 2-amino-4-(6-fluoropyridin-2-yl)thiazole should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the compound.[6][7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Synthetic Workflow Diagram

Caption: Hantzsch synthesis of 2-amino-4-(6-fluoropyridin-2-yl)thiazole.

Mechanism of Action and Applications in Drug Discovery

The 2-aminothiazole scaffold is a highly effective "hinge-binder" in the ATP-binding site of many kinases.[1][2] The nitrogen atoms of the thiazole ring and the exocyclic amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine region of ATP, effectively blocking the kinase's catalytic activity.

The pyridinyl group at the 4-position of the thiazole ring extends into the solvent-exposed region of the ATP-binding site, providing opportunities for further interactions that can enhance potency and selectivity. The fluorine atom on the pyridine ring in our example compound, 2-amino-4-(6-fluoropyridin-2-yl)thiazole, can modulate the electronic properties of the pyridine ring and potentially form favorable interactions with the protein.

General Mechanism of Kinase Inhibition

Caption: 2-aminothiazole as a kinase hinge-binder.

Structure-Activity Relationships (SAR)

The biological activity of 2-amino-4-(pyridin-2-yl)thiazole derivatives can be fine-tuned by modifying different parts of the molecule:

-

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing groups like fluorine can alter the pKa of the pyridine nitrogen, affecting its interactions with the kinase.

-

Substitution on the Amino Group: The exocyclic amino group can be further substituted to explore additional interactions within the ATP-binding site. However, this can also disrupt the crucial hydrogen bonding with the hinge region.

-

Modifications at the 5-position of the Thiazole Ring: The 5-position of the thiazole ring is another site for modification, often with small alkyl or aryl groups, to probe for additional hydrophobic interactions.

Safety and Toxicological Considerations

While the 2-aminothiazole scaffold is a valuable tool in drug discovery, it is not without potential liabilities. The thiazole ring can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. Careful consideration of the metabolic stability and potential for bioactivation is a critical aspect of the drug development process for compounds containing this motif.

Conclusion

The 2-amino-4-(pyridin-2-yl)thiazole scaffold represents a highly promising class of compounds for the development of novel kinase inhibitors. As exemplified by 2-amino-4-(6-fluoropyridin-2-yl)thiazole, these molecules possess the key structural features required for potent and selective inhibition of kinases. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, will empower researchers to design and develop the next generation of targeted therapeutics.

References

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

-

ResearchGate. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(pyridin-3-yl)-thiazol-2-amine. Available at: [Link]

-

Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35825-35841. Available at: [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Gao, D., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1-20. Available at: [Link]

-

International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Available at: [Link]

-

European Patent Office. (n.d.). EP 0482607 A1 - Process of producing 2-aminothiazole. Available at: [Link]

-

PubMed. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Available at: [Link]

-

Eureka | Patsnap. (2018). Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]

-

Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. Available at: [Link]

-

ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available at: [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 13(7), e0201186. Available at: [Link]

Sources

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excli.de [excli.de]

An In-Depth Technical Guide to the Bioisosteres of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine: A Privileged Scaffold for Kinase Inhibition

Abstract

The 4-(pyridyl)thiazol-2-amine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. This guide provides a comprehensive technical analysis of 4-(6-fluoro-2-pyridyl)thiazol-2-amine, a key exemplar of this structural class. We delve into the strategic rationale behind bioisosteric modifications of its constituent moieties—the 2-aminothiazole core, the 6-fluoro-2-pyridyl ring, and the critical fluorine substituent. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, characterization data, and validated assay methodologies for the design and evaluation of novel analogs targeting prevalent oncogenic pathways, with a primary focus on Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Introduction: The 4-(Pyridyl)thiazol-2-amine Scaffold in Kinase Inhibitor Design

The 4-(pyridyl)thiazol-2-amine framework has emerged as a "privileged scaffold" in drug discovery, demonstrating a remarkable propensity for yielding potent and selective inhibitors of various protein kinases. Its inherent structural features, including a planar aromatic system capable of engaging in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, make it an ideal starting point for inhibitor design. The parent compound of this guide, this compound, is a representative of a class of compounds that have shown significant promise as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle that are frequently dysregulated in cancer.[1][2] The strategic placement of the fluorine atom on the pyridyl ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[3]

This guide will explore the concept of bioisosterism as a powerful tool to rationally modify and optimize the this compound core. By systematically replacing key functional groups with bioisosteres, we aim to modulate the physicochemical and pharmacological properties of the parent molecule to enhance its therapeutic potential.

Strategic Bioisosteric Replacements

The process of bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's properties while maintaining its core biological activity.[4] For this compound, we will consider bioisosteric modifications at three key positions: the 2-aminothiazole core, the 2-pyridyl ring, and the 6-fluoro substituent.

Bioisosteres of the 2-Aminothiazole Core

The 2-aminothiazole moiety is crucial for the activity of many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase domain. However, this group can also be associated with metabolic liabilities.[5] Therefore, exploring bioisosteric replacements is a critical step in lead optimization.

Common Bioisosteric Replacements for 2-Aminothiazole:

| Bioisostere | Rationale |

| 2-Aminooxazole | The replacement of the sulfur atom with oxygen can reduce lipophilicity and potentially alter the metabolic profile, while preserving the key hydrogen bonding interactions.[5][6] |

| 1,2,4-Thiadiazole | This five-membered ring system can mimic the geometry and electronic properties of the aminothiazole, offering a different substitution pattern for further derivatization. |

| Pyrazole | Pyrazole rings can also serve as effective hinge-binding motifs in kinase inhibitors, offering a different vector for substituent placement.[7] |

| Indazole | This bicyclic heterocycle provides a larger surface area for potential interactions within the ATP binding pocket and can modulate the compound's overall shape and solubility. |

Logical Flow for 2-Aminothiazole Bioisostere Selection:

Caption: Selection of 2-aminothiazole bioisosteres.

Bioisosteres of the 6-Fluoro-2-pyridyl Moiety

The 2-pyridyl group plays a significant role in orienting the molecule within the kinase active site. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions. The fluorine atom at the 6-position is a critical modification.

Role of the 6-Fluoro Substituent:

The introduction of a fluorine atom can have multiple beneficial effects:

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can impact its hydrogen bonding capacity and overall pharmacokinetic profile.

-

Metabolic Blocking: Fluorine can block sites of potential metabolism, increasing the compound's half-life.

-

Enhanced Binding Affinity: The fluorine atom can engage in favorable orthogonal multipolar interactions with the protein backbone.

Common Bioisosteric Replacements for the 6-Fluoro-2-pyridyl Group:

| Bioisostere | Rationale |

| Other Halogenated Pyridines (e.g., 6-Chloro-2-pyridyl) | Replacing fluorine with chlorine can alter the electronic and steric properties, potentially leading to different selectivity profiles.[8] |

| Pyrimidyl or Pyridazinyl Rings | Introducing an additional nitrogen atom into the ring can create new hydrogen bonding opportunities and modify the compound's solubility and metabolic stability.[9] |

| Substituted Phenyl Rings (e.g., 2-fluorophenyl, 2-cyanophenyl) | Replacing the pyridine with a substituted phenyl ring removes the hydrogen bond accepting nitrogen but allows for the exploration of a wider range of substituents to probe the hydrophobic pocket. |

| Other Heterocycles (e.g., Thiophene, Furan) | These five-membered rings can mimic the steric profile of the pyridyl ring while offering different electronic properties. |

Synthetic Workflow for Pyridyl Bioisostere Analogs:

Caption: General synthesis of pyridyl bioisostere analogs.

Synthetic Methodologies and Experimental Protocols

The synthesis of 4-(pyridyl)thiazol-2-amine derivatives and their bioisosteres primarily relies on the well-established Hantzsch thiazole synthesis.[10] This method involves the condensation of an α-haloketone with a thiourea derivative.

General Synthesis of 4-(6-Substituted-2-pyridyl)thiazol-2-amines

Protocol: Synthesis of 4-(6-chloro-2-pyridyl)thiazol-2-amine (A Bioisostere of the Fluoro Analog)

-

Synthesis of 2-bromo-1-(6-chloro-2-pyridyl)ethanone (Intermediate 1):

-

To a solution of 2-acetyl-6-chloropyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add bromine (1.0-1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Hantzsch Thiazole Synthesis:

-

To a solution of 2-bromo-1-(6-chloro-2-pyridyl)ethanone (Intermediate 1, 1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with cold ethanol and then neutralize with a base such as aqueous sodium hydroxide to afford the free base.

-

The product can be further purified by recrystallization or column chromatography.

-

Synthesis of a 2-Aminooxazole Bioisostere

Protocol: Synthesis of 4-(6-fluoro-2-pyridyl)oxazol-2-amine

-

Synthesis of 2-bromo-1-(6-fluoro-2-pyridyl)ethanone (as described previously).

-

Condensation with Urea:

-

To a solution of 2-bromo-1-(6-fluoro-2-pyridyl)ethanone (1.0 eq) in a solvent such as ethanol or DMF, add urea (1.5-2.0 eq).

-

Heat the reaction mixture at reflux for 4-6 hours.

-

After cooling, the product can be isolated by precipitation upon addition of water or by extraction and subsequent purification by column chromatography.[5]

-

In Vitro and In Vivo Evaluation

The biological evaluation of the synthesized bioisosteres is critical to determine their potency, selectivity, and potential as drug candidates. As the 4-(pyridyl)thiazol-2-amine scaffold is prominent in CDK4/6 inhibitors, the following assays are particularly relevant.

In Vitro Assays

4.1.1. Biochemical Kinase Inhibition Assay (CDK4/Cyclin D1)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the CDK4/Cyclin D1 complex.

Protocol:

-

Assay Principle: A luminescent kinase assay, such as Kinase-Glo®, can be used to quantify ATP consumption by the kinase.

-

Reagents: Recombinant human CDK4/Cyclin D1 enzyme, a suitable substrate (e.g., a fragment of the retinoblastoma protein, Rb), ATP, and the Kinase-Glo® reagent.

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96- or 384-well plate, add the CDK4/Cyclin D1 enzyme, the substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent and measuring the luminescence.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated from the dose-response curve.[11]

4.1.2. Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on CDK4/6 activity (e.g., ER-positive breast cancer cell lines like MCF-7).

Protocol:

-

Cell Line: MCF-7 (ER-positive breast cancer cell line).

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 72-96 hours.

-

Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.

-

-

Data Analysis: The GI50 (concentration for 50% inhibition of cell growth) is determined from the dose-response curve.[12]

4.1.3. Target Engagement Assay

To confirm that the compounds are binding to CDK4/6 in a cellular context, a target engagement assay such as the NanoBRET™ Target Engagement assay can be employed.[8]

In Vivo Evaluation

Promising compounds from in vitro studies should be evaluated in preclinical animal models to assess their efficacy and pharmacokinetic properties.

Protocol: Human Tumor Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant a human cancer cell line known to be sensitive to CDK4/6 inhibition (e.g., MCF-7) into the flank of the mice.[13][14]

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) at various doses and schedules.

-

Efficacy Assessment: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tumor samples at various time points to determine the drug concentration and its effect on the target (e.g., by measuring the phosphorylation of Rb in tumor tissue).[15][16]

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the in vitro and in vivo assays will be used to establish a structure-activity relationship (SAR) for the synthesized bioisosteres. This will provide insights into which modifications lead to improved potency, selectivity, and drug-like properties.

Illustrative Data Table for Bioisostere Comparison:

| Compound ID | R1 (at position 4) | R2 (at position 2) | CDK4 IC50 (nM) | MCF-7 GI50 (nM) |

| Parent | 6-Fluoro-2-pyridyl | -NH2 | [Hypothetical Data] 15 | [Hypothetical Data] 50 |

| Bioisostere 1 | 6-Chloro-2-pyridyl | -NH2 | [Expected Outcome] 25 | [Expected Outcome] 75 |

| Bioisostere 2 | 2-Pyrimidyl | -NH2 | [Expected Outcome] 10 | [Expected Outcome] 40 |

| Bioisostere 3 | 6-Fluoro-2-pyridyl | -NH-c(C3H5) | [Expected Outcome] 5 | [Expected Outcome] 20 |

| Bioisostere 4 | 6-Fluoro-2-pyridyl | Oxazol-2-amine | [Expected Outcome] 20 | [Expected Outcome] 60 |

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors, particularly targeting the CDK4/6 pathway. This guide has outlined a rational approach to the design, synthesis, and evaluation of bioisosteric analogs of this core structure. The systematic replacement of the 2-aminothiazole, the 6-fluoro-2-pyridyl moiety, and the fluorine substituent allows for a thorough exploration of the chemical space around this privileged scaffold.

Future work should focus on expanding the library of bioisosteres to include more diverse and novel heterocyclic systems. Furthermore, a deeper understanding of the off-target effects of these compounds is necessary to ensure a favorable safety profile. The combination of rational design, efficient synthesis, and robust biological evaluation will be crucial for translating the potential of this scaffold into clinically successful therapeutics.

References

-

Biotheryx Inc. (2023). CDK4/6 bifunctional inhibitors show promise for breast cancer treatment. BioWorld. [Link]

-

Gartner, M. R., et al. (2017). Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. Clinical Cancer Research, 23(19), 5802–5813. [Link]

-

Lau, T., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research, 73(10), 3132–3144. [Link]

-

Zhang, C., et al. (2018). Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science, 109(6), 1975-1986. [Link]

-

Moro, S., et al. (2019). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(7), 1034-1039. [Link]

-

Wick, M. J., et al. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR News. [Link]

-

Interchim. (n.d.). Instructions - Tankyrase 1 Chemiluminescent Activity Assay. [Link]

-

Robers, M. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

-

El-Sayed, M. A., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2207. [Link]

-

BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit. [Link]

-

Anumala, R. R., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(24), 18116-18139. [Link]

-

Anumala, R. R., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(24), 18116-18139. [Link]

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

-

Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][13][15][16]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]

-

BPS Bioscience. (n.d.). CDK4 Assay Kit. [Link]

-

ResearchGate. (n.d.). In vivo tumor growth inhibition: s.c. xenograft model. [Link]

-

Foy, R., Lew, K. X., & Saurin, A. T. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

-

Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs, 32(5), 825-837. [Link]

-

Sonawane, S. S., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link]

-

Altogen Labs. (n.d.). HT1080 Xenograft Model. [Link]

-

Kabos, P., & Sartorius, C. A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. [Link]

-

Moraski, G. C., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 629. [Link]

-

Mohammadi, F., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. New Journal of Chemistry, 47(13), 6293-6304. [Link]

-

Norman, M. H., et al. (2007). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2896-2900. [Link]

-

Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

-

Mashima, T., et al. (2018). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 109(12), 3946-3956. [Link]

-

Abdel-Aziz, M., & El-Azab, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Al-Otaibi, F. M., et al. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Cardio-Oncology, 9(1), 32. [Link]

-

Breastcancer.org. (2026, January 29). What Are CDK4/6 Inhibitors? [Link]

-

Li, Y., et al. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]

-

Kettle, J. G., et al. (2018). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 9(11), 1104-1109. [Link]

-

Klutchko, S. R., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2781-2784. [Link]

-

Lucas, M. C., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6142-6145. [Link]

-

El-Naggar, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 289. [Link]

-

World Health Organization. (2021, October 15). Application for the inclusion of the cyclin-dependent kinase 4/6 inhibitors (palbociclib, ribociclib, abemaciclib) in the WHO Model List of Essential Medicines. [Link]

Sources

- 1. en.ice-biosci.com [en.ice-biosci.com]

- 2. breastcancer.org [breastcancer.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. escholarship.org [escholarship.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. libra.article2submit.com [libra.article2submit.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | bioRxiv [biorxiv.org]

- 13. CDK4/6 bifunctional inhibitors show promise for breast cancer treatment | BioWorld [bioworld.com]

- 14. aacr.org [aacr.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

Hydrogen bond donor/acceptor profile of 2-aminothiazoles

An In-depth Technical Guide to the Hydrogen Bond Donor/Acceptor Profile of 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its prevalence is largely attributable to its versatile role as a bioisostere and its rich hydrogen bonding capabilities, which are critical for molecular recognition at biological targets. This guide provides an in-depth analysis of the hydrogen bond donor and acceptor profile of the 2-aminothiazole scaffold. We will dissect the distinct roles of the endocyclic nitrogen, the exocyclic amine, and the thiazole sulfur, explore the influence of electronic and steric substituent effects, and detail robust experimental and computational methodologies for characterizing these interactions. Through a synthesis of foundational principles and field-proven insights, this document serves as a technical resource for scientists engaged in the strategic design and optimization of 2-aminothiazole-based therapeutics.

Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic scaffold, a distinction earned due to its repeated success in bioactive compounds. Its structure is found in a diverse range of therapeutic agents, from the antihistamine Azelastine to the kinase inhibitor Dasatinib. The scaffold's utility stems from its rigid, planar geometry, favorable metabolic profile, and, most importantly, its intricate network of hydrogen bond donors and acceptors. Understanding and strategically manipulating this hydrogen bond profile is paramount for achieving high-affinity and selective target engagement in drug design. This guide moves beyond a simple cataloging of features to explain the underlying principles that govern these critical non-covalent interactions.

The Duality of Hydrogen Bonding in 2-Aminothiazoles

The hydrogen bonding potential of 2-aminothiazole is not monolithic; it is a nuanced interplay between three key atoms, each with a distinct character. The system can be broadly understood as possessing a strong, directional hydrogen bond donor (HBD) site and a primary hydrogen bond acceptor (HBA) site, creating a "donor-acceptor" vector that is frequently exploited in ligand design.

The Endocyclic Nitrogen (N3): A Primary Hydrogen Bond Acceptor

The ring nitrogen at position 3 (N3) is the most prominent and reliable hydrogen bond acceptor in the 2-aminothiazole scaffold. This nitrogen atom is sp2-hybridized, and its lone pair of electrons is located in an orbital in the plane of the ring, making it highly accessible for interaction with hydrogen bond donors from a receptor, such as the backbone N-H of an amino acid.

The basicity, and therefore the H-bond acceptor strength, of this nitrogen is significantly influenced by the electronic nature of the exocyclic amino group at position 2. The amino group donates electron density into the ring system via resonance, which increases the electron density on the N3 atom, enhancing its ability to accept a hydrogen bond. This resonance effect makes the N3 atom a stronger acceptor than what might be observed in a simple thiazole ring.

The Exocyclic Amino Group (-NH2): A Versatile Hydrogen Bond Donor

The exocyclic amino group at the C2 position serves as the primary hydrogen bond donor. It possesses two N-H bonds that can engage with hydrogen bond acceptors on a protein target, such as the carbonyl oxygen of a peptide backbone or the side chain of an aspartate or glutamate residue.

The donor strength of this group is intrinsically linked to the electronic properties of the thiazole ring itself. The electron-withdrawing nature of the heterocyclic ring pulls electron density away from the amino group, increasing the partial positive charge on the hydrogen atoms and making them stronger, more acidic donors. This push-pull electronic system is a classic example of resonance-assisted hydrogen bonding.

The Thiazole Sulfur (S1): A Weak and Context-Dependent Acceptor

While the N3 and -NH2 groups are the primary actors, the thiazole sulfur atom at position 1 should not be entirely discounted. The sulfur atom possesses lone pairs of electrons and can, in specific geometric contexts, function as a weak hydrogen bond acceptor. These interactions are generally longer and weaker than those involving nitrogen or oxygen acceptors. However, in a sterically constrained active site, even these weak S···H-X interactions can contribute to the overall binding affinity and ligand orientation. Their significance is highly context-dependent and often revealed through high-resolution X-ray crystallography or sensitive spectroscopic methods.

Diagram 1: Hydrogen Bonding Profile of 2-Aminothiazole

This diagram illustrates the primary hydrogen bond donor and acceptor sites on the core 2-aminothiazole scaffold.

Caption: Key hydrogen bonding sites on the 2-aminothiazole scaffold.

Modulating the H-Bond Profile: The Impact of Substituents

A key principle in medicinal chemistry is that the core scaffold is just a starting point. The hydrogen bonding profile of 2-aminothiazole can be finely tuned by introducing substituents at positions 4 and 5 of the thiazole ring.

-

Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., a nitro group, cyano, or trifluoromethyl) at C4 or C5 will pull electron density out of the ring system. This has a dual effect:

-

It decreases the basicity and H-bond acceptor strength of the N3 nitrogen.

-

It increases the acidity and H-bond donor strength of the exocyclic -NH2 group by further polarizing the N-H bonds.

-

-

Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., a methyl or methoxy group) will push electron density into the ring. This will:

-

Increase the electron density and H-bond acceptor strength at N3.

-

Slightly decrease the H-bond donor strength of the -NH2 group.

-

This predictable modulation allows for the rational design of analogues to match the electronic requirements of a specific protein active site.

Table 1: Predicted Effects of Substituents on H-Bonding Properties

| Substituent Type at C4/C5 | Effect on N3 Acceptor Strength | Effect on -NH2 Donor Strength | Rationale |

| Electron-Withdrawing | Decreased | Increased | Inductive/resonance withdrawal pulls density from N3 and polarizes N-H bonds. |

| Electron-Donating | Increased | Decreased | Inductive/resonance donation pushes density toward N3 and reduces N-H polarity. |

Experimental and Computational Characterization

Asserting a molecule's hydrogen bonding profile requires empirical evidence and theoretical validation. A multi-faceted approach combining solid-state analysis, solution-phase studies, and in silico modeling provides the most complete and trustworthy picture.

X-Ray Crystallography: Definitive Evidence in the Solid State

High-resolution co-crystal structures of a 2-aminothiazole ligand bound to its target protein provide unambiguous proof of hydrogen bonding interactions.

Self-Validating Protocol: Crystallographic Analysis

-

Objective: To definitively identify H-bond donors and acceptors and measure precise bond lengths and angles.

-

Methodology:

-

Co-crystallize the purified target protein with the 2-aminothiazole ligand.

-

Collect diffraction data using a synchrotron X-ray source for highest resolution (< 2.0 Å).

-

Solve and refine the structure.

-

-

Validation Criteria:

-

Distance: An ideal hydrogen bond between a donor (D) and acceptor (A) should have a D-A distance between 2.7 and 3.3 Å.

-

Angle: The D-H···A angle should be close to linear (150-180°).

-

Electron Density: Clear "sausage-shaped" electron density should be visible between the donor and acceptor atoms in the refined maps (e.g., 2Fo-Fc maps).

-

-

Causality: This method provides the gold standard for evidence. The precise geometric data confirms not only the existence of the bond but also its strength and directionality, which is critical for structure-based drug design.

NMR Spectroscopy: Probing Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in the more biologically relevant solution state.

Self-Validating Protocol: 1H NMR Titration

-

Objective: To observe the chemical shift changes of the -NH2 protons upon interaction with a soluble H-bond acceptor.

-

Methodology:

-

Dissolve the 2-aminothiazole compound in a non-protic solvent (e.g., DMSO-d6 or CDCl3).

-

Record a baseline 1H NMR spectrum, noting the chemical shift (δ) of the -NH2 protons.

-

Perform a titration by adding increasing equivalents of a known H-bond acceptor (e.g., DMSO-d6 itself in CDCl3, or a soluble carboxylate salt).

-

Record a spectrum after each addition.

-

-

Validation Criteria:

-

A significant downfield shift (increase in δ) of the -NH2 proton signal upon addition of the acceptor is direct evidence of hydrogen bond formation. The magnitude of the shift correlates with the strength of the interaction.

-

The process should be reversible upon dilution or temperature change.

-

-

Causality: The chemical shift of a proton is highly sensitive to its electronic environment. Formation of a hydrogen bond deshields the proton, causing its resonance to move downfield. This experiment directly probes the donor capability of the -NH2 group in solution.

Computational Modeling: Predicting and Quantifying Interactions

In silico methods are indispensable for predicting hydrogen bonding potential and rationalizing experimental findings.

Self-Validating Protocol: Molecular Electrostatic Potential (MEP) Surface Calculation

-

Objective: To visualize and quantify the electron-rich (acceptor) and electron-poor (donor) regions of the molecule.

-

Methodology:

-

Build the 3D structure of the 2-aminothiazole derivative.

-

Perform a geometry optimization using a suitable quantum mechanics level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).

-

Calculate the MEP surface and map it onto the molecule's electron density.

-

-

Validation Criteria:

-

The surface should show a region of intense negative potential (typically colored red/orange) around the N3 lone pair, confirming its HBA character.

-

A region of intense positive potential (typically colored blue) should be located on the hydrogens of the exocyclic -NH2 group, confirming their HBD character.

-

The magnitude of the potential (V_min at N3, V_max at the N-H protons) can be used to rank a series of analogues. These calculated values should correlate with experimentally determined properties like pKa or observed H-bond strengths.

-

-

Causality: The MEP is a real physical property that reflects the net electrostatic effect of a molecule's electron and proton distribution. It provides a powerful, visual, and quantitative prediction of where a molecule will engage in electrostatic interactions, including hydrogen bonding.

Diagram 2: Integrated Workflow for H-Bond Characterization

This diagram outlines the synergistic workflow combining computational prediction with experimental validation.

The Fulcrum of Potency: A Technical Guide to Fluorine Substitution in Thiazole-Pyridine Kinase Inhibitors

Part 1: The Strategic Imperative for Fluorination in Kinase Inhibitor Design

In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation to apoptosis. The deregulation of kinase signaling is a hallmark of numerous pathologies, most notably cancer. Within the medicinal chemist's armamentarium, the thiazole-pyridine scaffold has emerged as a privileged structure, adept at fitting into the ATP-binding pocket of many kinases. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, including insufficient potency, poor selectivity, rapid metabolic degradation, and unfavorable pharmacokinetic profiles.

This guide delineates the strategic and tactical application of fluorine substitution, a powerful tool that has become indispensable in overcoming these hurdles. The introduction of fluorine is not a speculative art but a deliberate, mechanistically-grounded strategy to rationally tune molecular properties. By leveraging the unique physicochemical characteristics of this small, highly electronegative atom, researchers can profoundly influence a molecule's interaction with its target protein and its fate within a biological system.[1][2] We will explore the causal relationships behind fluorine's effects, moving from fundamental principles to field-proven applications, providing researchers and drug development professionals with a comprehensive understanding of its role in optimizing thiazole-pyridine kinase inhibitors.

Part 2: Fundamental Physicochemical Impact of Fluorine Substitution

The decision to incorporate fluorine is rooted in its distinct atomic and bonding properties, which are unlike any other element. Its effects are manifold and can be leveraged to fine-tune a drug candidate's profile.[2]

-

Electronegativity and Inductive Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed near a basic nitrogen atom in the pyridine ring, it can significantly lower the pKa, reducing its basicity. This modulation can be critical for improving cell membrane permeability and bioavailability, as highly basic compounds are often protonated at physiological pH, trapping them outside the cell.[1][2]

-

Carbon-Fluorine (C-F) Bond Strength: The C-F bond is the strongest single bond in organic chemistry. This inherent stability makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of most drugs. Replacing a metabolically labile C-H bond with a C-F bond is a cornerstone strategy for enhancing metabolic stability.[3][4]

-

Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of hydrogen, often enabling its introduction without causing significant steric clashes in a protein's binding pocket.[2]

-

Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule through stereoelectronic effects. This can pre-organize the inhibitor into a more favorable conformation for binding to the kinase, thereby increasing potency.[1]

Part 3: Enhancing Potency and Binding Affinity

The ultimate goal of a kinase inhibitor is to bind with high affinity and specificity to its target. Fluorine can be instrumental in achieving this by modifying key protein-ligand interactions. The introduction of fluorine can alter the electronic distribution across the thiazole-pyridine core, influencing hydrogen bonding strengths and creating favorable orthogonal multipolar interactions between the C-F dipole and carbonyl groups of amino acid residues in the ATP binding pocket.[1]

| Kinase Target | Compound ID | Key Structural Feature | IC50 (nM) | Fold Improvement |

| EGFR | HD (OH only) | para-Hydroxyphenyl | 9.1 | - |

| EGFR | HD 1 (F) | para-Hydroxyphenyl, meta-Fluoro | 3.8 | ~2.4x |

Data synthesized from Francis et al. (2018) for illustrative purposes of fluorine's impact.[5]

In this example, the addition of a single fluorine atom (HD 1) more than doubled the inhibitory potency against the EGFR kinase compared to its non-fluorinated counterpart.[5] This enhancement is often attributed to the fluorine atom engaging in favorable interactions within a hydrophobic pocket or altering the electronics of the scaffold to improve key hydrogen bonds.

Part 4: Optimizing Metabolic Stability and Pharmacokinetics

A potent inhibitor is of little therapeutic value if it is cleared from the body too rapidly. Metabolic instability is a primary reason for drug candidate failure. Aromatic rings and activated alkyl groups are often "metabolic soft spots," susceptible to hydroxylation by CYP enzymes.

Strategic fluorination provides a robust solution to this problem. By replacing a hydrogen atom at a site of metabolism with a fluorine atom, that position is effectively blocked from oxidation due to the strength of the C-F bond.[3] This can dramatically increase the half-life (t½) and overall exposure (Area Under the Curve, AUC) of the drug.

Part 6: Conclusion and Future Outlook

The strategic incorporation of fluorine is a validated and powerful approach in the optimization of thiazole-pyridine kinase inhibitors. Its ability to concurrently enhance potency, block metabolic liabilities, and improve pharmacokinetic properties makes it an essential consideration in modern medicinal chemistry. [1][6]The examples and protocols provided in this guide demonstrate that the effects of fluorination are predictable and can be rationally applied to solve common drug development challenges. As synthetic methodologies for fluorination continue to advance, enabling more precise and late-stage introductions of fluorine, its role will only expand. The future of kinase inhibitor design will undoubtedly see even more sophisticated applications of fluorine to achieve highly selective, potent, and durable therapeutic agents.

References

-

Francis, A. A., et al. (2018). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

-

Vovk, M. V., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

-

Gill, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

O'Hagan, D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Available at: [Link]

-

Graham, J. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

-

Singh, A., et al. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, R. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

-

Pike, K. G., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | MDPI [mdpi.com]

Methodological & Application

Technical Application Note: Leveraging 4-(6-Fluoro-2-pyridyl)thiazol-2-amine in FBDD

Part 1: Executive Summary & Rationale

The "Fluorine Advantage" in Fragment Libraries

4-(6-Fluoro-2-pyridyl)thiazol-2-amine (F-PTA-02 ) represents a high-value scaffold for Fragment-Based Drug Discovery (FBDD). Unlike generic aminothiazoles, the incorporation of the 6-fluoro-2-pyridyl moiety elevates this fragment from a simple hinge-binder to a dual-purpose probe.

Why this fragment?

-

19F-NMR Reporter: The fluorine atom acts as a sensitive, background-free NMR handle, enabling high-throughput "cocktail" screening without protein labeling.

-

Privileged Kinase Scaffold: The 2-aminothiazole motif is a proven ATP-competitive pharmacophore (resembling the core of Dasatinib and CDK inhibitors), capable of bidentate hydrogen bonding with the kinase hinge region.

-

Metabolic Blocking: The fluorine substitution at the 6-position of the pyridine ring blocks a potential site of oxidative metabolism (CYP450), a common liability in pyridine-containing leads.

Physicochemical Profile (Calculated)

| Property | Value | FBDD Suitability |

| MW | 195.22 Da | Ideal (<300 Da, "Rule of 3") |

| cLogP | ~1.8 | Good (Hydrophobic enough for binding, soluble enough for assay) |

| H-Bond Donors | 2 (NH₂) | High (Key for growing vectors) |

| H-Bond Acceptors | 3 (N, N, F) | High (Hinge interaction) |

| TPSA | ~50 Ų | Ideal (High permeability potential) |

| Solubility | >10 mM (DMSO) | Excellent for stock preparation |

Part 2: Synthetic Protocol (Hantzsch Cyclization)

Objective: Synthesize high-purity F-PTA-02 free of copper or transition metal contaminants that could interfere with SPR or NMR assays.

Reaction Scheme

The synthesis follows a modified Hantzsch thiazole synthesis, reacting a brominated acetylpyridine with thiourea.

Figure 1: Synthetic pathway for F-PTA-02 via Hantzsch cyclization.

Step-by-Step Procedure

-

Bromination:

-

Dissolve 6-fluoro-2-acetylpyridine (1.0 eq) in glacial acetic acid.

-

Add bromine (1.0 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

-

Critical: Monitor by LCMS. Over-bromination leads to byproducts.

-

Precipitate with ether, filter, and dry the

-bromoketone intermediate.

-

-

Cyclization:

-

Suspend the

-bromoketone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL/g). -

Reflux for 2–4 hours. The suspension will dissolve, then typically precipitate the hydrobromide salt of the product.

-

Cool to 0°C and filter.

-

-

Free Base Generation & Purification:

-

Suspend the salt in water. Adjust pH to ~9 using saturated NaHCO₃ or NH₄OH.

-

Extract with EtOAc (3x). Dry over Na₂SO₄.

-

Purification: Recrystallize from EtOH/Water or perform Flash Chromatography (DCM:MeOH 95:5).

-

QC Check: Purity >98% by HPLC is required for FBDD to avoid "false hits" from impurities.

-

Part 3: Screening Methodologies

Workflow Overview

This fragment is prone to aggregation-based false positives (common with aminothiazoles). The workflow employs a "Filter & Confirm" strategy.

Figure 2: Screening cascade prioritizing 19F NMR for hit identification and SPR for validation.

Protocol A: Ligand-Observed 19F NMR (T2 Relaxation)

Why: The fluorine atom allows you to screen F-PTA-02 in mixtures (cocktails) of 10-20 fragments without signal overlap.

-

Cocktail Preparation: Mix F-PTA-02 with 9 other fluorinated fragments (20-50 µM each) in buffer (PBS, pH 7.4, 10% D₂O).

-

T2 Filter (CPMG): Acquire 19F NMR spectra with and without the target protein (Protein conc: 10-20 µM).

-

Readout:

-

Binder: Significant line broadening or signal reduction in the presence of protein (due to faster T2 relaxation of the bound state).

-

Non-binder: Signal intensity remains unchanged.

-

-

Control: Add a known competitor (if available) to displace the fragment, recovering the sharp 19F signal (confirms specific binding).

Protocol B: Surface Plasmon Resonance (SPR)

Why: To rule out aggregation (common with aminothiazoles) and determine binding kinetics (

-

Sensor Chip: Immobilize target protein (e.g., CM5 chip, amine coupling).

-

Running Buffer: HBS-P+ (must contain 0.05% Tween-20 or Triton X-100 ).

-

Note: Detergent is critical to prevent the aminothiazole from forming colloidal aggregates that mimic binding.

-

-

Injection: Inject F-PTA-02 as a concentration series (e.g., 500 µM down to 15 µM).

-

Analysis:

-

Look for "square wave" sensorgrams (fast on/off) typical of fragments.

-

Red Flag: Slow dissociation or binding exceeding theoretical

indicates non-specific aggregation.

-

Part 4: Fragment Evolution (Hit-to-Lead)

Once F-PTA-02 is validated as a hit, the primary vector for growth is the C2-amine .

Strategy: Amide Coupling / Urea Formation

The C2-amine is relatively nucleophilic but can be deactivated by the electron-withdrawing thiazole/pyridine rings.

-

Pathway 1 (Amide): React with acid chlorides or carboxylic acids (HATU coupling) to reach into the "back pocket" of the kinase.

-

Pathway 2 (Reductive Amination): React with aldehydes to form secondary amines (maintaining basicity).

Design Note:

Retain the Fluorine atom during early optimization. It continues to serve as an NMR handle to track binding affinity changes (

Part 5: Troubleshooting & Safety

| Issue | Probable Cause | Solution |

| False Positives (SPR/NMR) | Colloidal Aggregation | Add 0.01–0.05% Triton X-100 to buffers. |

| Low Solubility | Planar stacking | Protonate the pyridine (pH < 5) for stock, or use DMSO cosolvent up to 5%. |

| Oxidation (Assay) | Aminothiazole oxidation | Include 1 mM DTT or TCEP in assay buffers. |

| No Reaction (Synthesis) | Deactivated amine | Use strong bases (NaH) or metal-catalyzed couplings (Buchwald) if standard amidation fails. |

Safety Warning: Aminothiazoles can be skin sensitizers. Handle all powders in a fume hood.

References

-

General FBDD with Fluorine

-

Aminothiazoles as Privileged Structures

-

Aggregation & False Positives

-

19F NMR Screening Protocols

-

Synthesis of Pyridyl-Thiazoles

-

Hantzsch Thiazole Synthesis - Portal. Organic Chemistry Portal. Link

-

Sources

- 1. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 9. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Buchwald-Hartwig amination of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine

Application Note: High-Efficiency Buchwald-Hartwig N-Arylation of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine

Part 1: Strategic Overview & Chemical Context

1.1 The Challenge: Heteroaromatic Amine Coupling The substrate This compound represents a "privileged scaffold" in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., targeting CDK, FLT3, or SRC families). However, it presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling:

-

Reduced Nucleophilicity: The amine at the C2 position of the thiazole is inherently less nucleophilic than aniline due to the electron-withdrawing nature of the thiazole ring. The 6-fluoro-2-pyridyl substituent at C4 further exacerbates this by withdrawing electron density through conjugation, rendering the

significantly sluggish. -

Catalyst Poisoning: The thiazole sulfur and the pyridine nitrogen are potent

-donors capable of displacing phosphine ligands or forming stable, non-reactive Pd-chelate complexes (catalyst resting states), leading to reaction stalling. -

Site Selectivity: While the exocyclic amine is the target, the pyridine nitrogen can occasionally compete for arylation under forcing conditions if the catalyst is not sterically demanding.

1.2 The Solution: Ligand-Controlled Reactivity

Standard ligands (BINAP, DPPF, Xantphos) often fail with this substrate class, resulting in low conversion or hydrodehalogenation of the electrophile. The solution lies in using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands), specifically BrettPhos and

-

BrettPhos: Provides the optimal balance of steric bulk to prevent catalyst poisoning by the thiazole/pyridine nitrogens while maintaining high activity for the reductive elimination step.

-

Precatalyst Strategy: Utilizing Pd(II) Precatalysts (Gen 3 or Gen 4) is strictly recommended over

to ensure rapid, reliable generation of the active

Part 2: Mechanistic Insight & Selection Criteria

The catalytic cycle for this specific substrate relies on the Amine Binding step. Because the 2-aminothiazole is electron-deficient, the equilibrium for amine binding to the oxidative addition complex

Critical Parameter Selection:

| Parameter | Recommendation | Rationale |

| Ligand | BrettPhos (First Choice) | BrettPhos is the gold standard for primary heteroaromatic amines. |

| Pd Source | BrettPhos Pd G4 | Ensures 1:1 L:Pd ratio and immediate activation at room temperature. Avoids "dba" inhibition. |

| Base | NaOtBu (Standard) | NaOtBu promotes rapid deprotonation/reductive elimination. Use anhydrous |